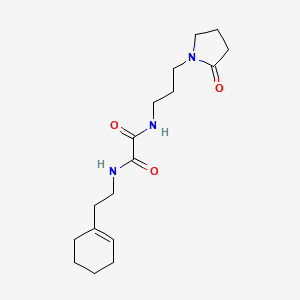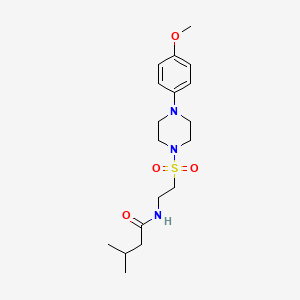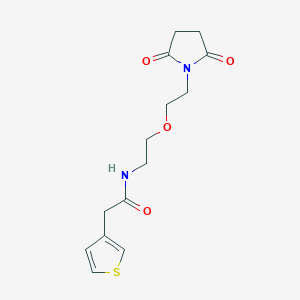![molecular formula C16H15N3OS B2437137 7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-65-2](/img/structure/B2437137.png)
7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a nitrogen-containing heterocyclic compound . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .科学的研究の応用
Molecular Structure and Crystal Engineering
The compound 7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, related to pyrazolo[1,5-a][1,3,5]triazines and pyrido[1,5-a][1,3,5]triazines, has been studied for its molecular dimensions and aromatic delocalization. These studies indicate a significant interest in the molecular and crystal structures of such compounds. The conformation of ethylsulfanyl substituents and the absence of hydrogen bonds in crystal structures, alongside pi-stacking interactions, suggest a potential for designing materials with specific optical or electronic properties. This research is foundational for developing materials with desired structural and functional attributes (Insuasty et al., 2008).
Antifungal Activity
Compounds within the structural family of pyrido[1,2-a][1,3,5]triazin-4-one, including variations with pyrido[3,4-e]-1,2,4-triazines, have demonstrated potential antifungal properties. The variations in substituents and the core structure have been explored for their bioactivity against fungi such as Candida, Aspergillus, Mucor, and Trychophyton species. This suggests the compound’s analogs could be researched further as potential antifungal agents, contributing to the development of new antifungal drugs with specific activity profiles (Reich et al., 1989).
Bioinorganic Chemistry and BSA-Binding Studies
The exploration of novel sulfonated zinc-triazine complexes, including those with pyridyl triazine cores, highlights the potential for bioinorganic applications of these compounds. The synthesized complexes have shown promise in biological applications, particularly through their interaction with bovine serum albumin (BSA), indicating potential for drug delivery or diagnostic purposes. The studies of ligand and complex bindings with BSA underline the significance of these compounds in the context of serum distribution and bioavailability, which could lead to advancements in medicinal chemistry and pharmacology (Abeydeera et al., 2018).
Encapsulation for Drug Delivery
Investigations into the encapsulation of lipophilic derivatives within water-soluble metalla-cages highlight the potential for using 7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one derivatives in targeted drug delivery systems. The ability to encapsulate biologically relevant structures within these cages, combined with their demonstrated cytotoxicity against cancer cells, presents a novel approach to designing drug delivery mechanisms that can efficiently transport and release therapeutic agents in a controlled manner (Mattsson et al., 2010).
将来の方向性
特性
IUPAC Name |
7-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-6-13(7-4-11)10-21-15-17-14-8-5-12(2)9-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKYUXMZBEJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=C(C=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID](/img/structure/B2437054.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2437059.png)



![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2437067.png)

![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)
![2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B2437072.png)

![ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2437075.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B2437077.png)
